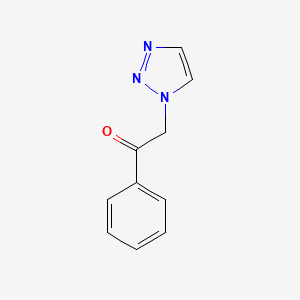
1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone
Übersicht
Beschreibung
1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone is a useful research compound. Its molecular formula is C10H9N3O and its molecular weight is 187.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformations
- 1-Phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone derivatives can be synthesized through cycloaddition reactions. These derivatives have shown to transform into various compounds like quinolinecarboxylic acids and triazolothiadiazoles, which have potential applications in different chemical fields (Pokhodylo et al., 2009).
Antimicrobial Properties
- Some derivatives of 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone, specifically 1-substituted phenyl derivatives, have shown notable antimicrobial activities against both bacteria and fungi (Li Bochao et al., 2017).
Corrosion Inhibition
- 1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone has been found to be an effective corrosion inhibitor for mild steel in hydrochloric acid environments. Its efficiency increases with concentration and is complemented by various analytical techniques (Jawad et al., 2020).
Application in Synthesis of Antifungal Agents
- Novel triazole-pyrazole hybrids derived from 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone have shown promising antibacterial and antifungal activities. These compounds can be used in the design of new antimicrobial agents (Pervaram et al., 2017).
Potential Use in Drug Discovery
- 1-Phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone and its derivatives could be valuable building blocks in drug discovery due to their structural complexity and functionality. They are used in creating compounds with potential antifungal and antimicrobial properties (Pokhodylo et al., 2021).
Other Applications
- This compound and its derivatives also find application in various fields like antitubercular agent development, synthetic chemistry, and even in materials science for their optical properties (Sharma et al., 2019; Liu et al., 2010).
Eigenschaften
IUPAC Name |
1-phenyl-2-(triazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-10(8-13-7-6-11-12-13)9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAVLXRFVPFISM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

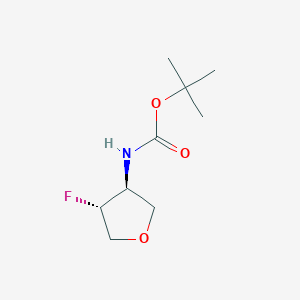
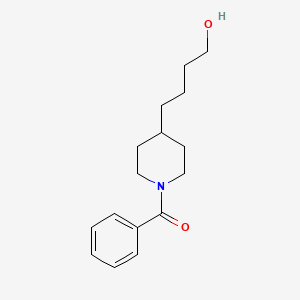
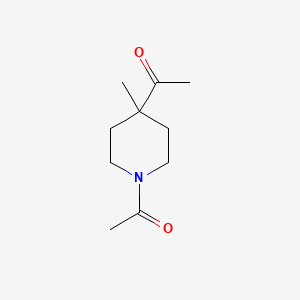
![8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8104987.png)
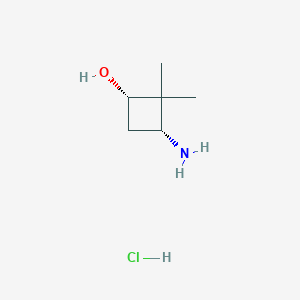
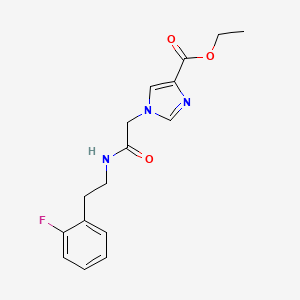

![2-[2-[(Di-tert-butoxycarbonyl)amino]ethyl]-4,5-bis(ethoxymethoxy)iodobenzene](/img/structure/B8105011.png)
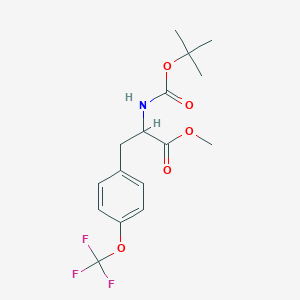
![6-chloro-3-cyclopropyl-1-(cyclopropylmethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8105037.png)
![3-(pyridin-2-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B8105053.png)
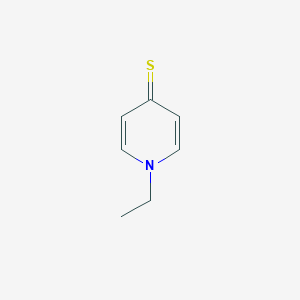
![6-Bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8105061.png)
![5-[1-(4-Hydroxyphenyl)but-2-yn-1-yl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B8105078.png)